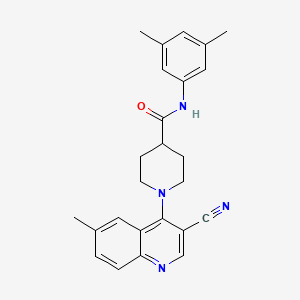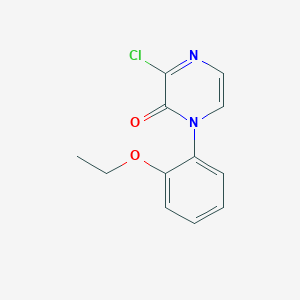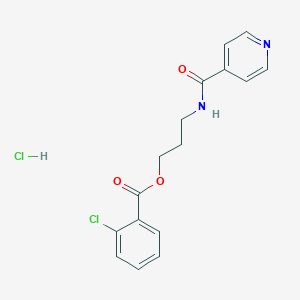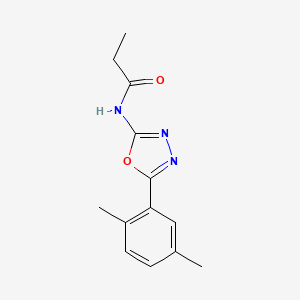
1-(3-cyano-6-methylquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-cyano-6-methylquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide, also known as Cmpd-7, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Enantioselective Synthesis Processes
One research area focuses on the development of enantioselective processes for preparing compounds with potential pharmaceutical applications. For instance, a study describes the selection of an enantioselective process for preparing a CGRP receptor inhibitor, highlighting the development of a convergent, stereoselective, and economical synthesis on a multikilogram scale. This process addresses the assembly of complex drug substances, demonstrating the chemical versatility and application of such compounds in medicinal chemistry (Cann et al., 2012).
Insecticidal Applications
Research into pyridine derivatives showcases their potential in developing insecticides. A study on the synthesis and toxicity of various pyridine derivatives against the cowpea aphid demonstrates the broader application of these compounds beyond human medicine, indicating their effectiveness as insecticidal agents (Bakhite et al., 2014).
Anticonvulsant Activity
Another application is found in the synthesis and evaluation of compounds for anticonvulsant activity. For example, analogs based on 2-piperidinecarboxylic acid have been synthesized and tested for their efficacy in models of seizures, illustrating the compound's potential role in the development of new anticonvulsant medications (Ho et al., 2001).
Cannabinoid Receptor Antagonism
Compounds structurally related to "1-(3-cyano-6-methylquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide" have been studied for their interaction with the CB1 cannabinoid receptor. These studies contribute to understanding how specific antagonists interact with the CB1 receptor, potentially leading to the development of new therapeutic agents for conditions related to cannabinoid system dysregulation (Shim et al., 2002).
Antimicrobial and Anticancer Activity
The synthesis and biological evaluation of new compounds for antimicrobial and anticancer activity is a significant area of research. This includes studies on the cytotoxic activity of various derivatives, offering insights into the development of new treatments for infectious diseases and cancer (Bu et al., 2001).
properties
IUPAC Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-16-4-5-23-22(13-16)24(20(14-26)15-27-23)29-8-6-19(7-9-29)25(30)28-21-11-17(2)10-18(3)12-21/h4-5,10-13,15,19H,6-9H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZSHBCDQLFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2707304.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanoic acid](/img/structure/B2707308.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2707309.png)
![(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2707311.png)
![3,6-dibromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2707312.png)



![1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2707318.png)


![1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one](/img/structure/B2707325.png)
